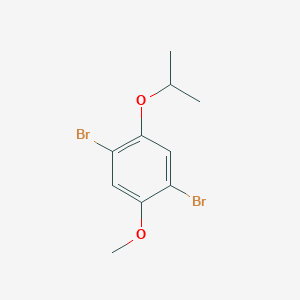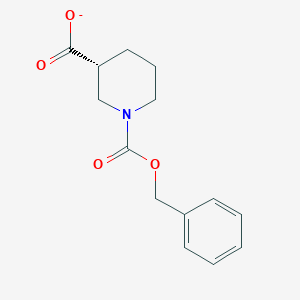![molecular formula C17H19FO2 B14118285 3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14118285.png)
3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group, a fluoro substituent, and a methoxy group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Substituents: The tert-butyl, fluoro, and methoxy groups are introduced through various substitution reactions. For example, the tert-butyl group can be introduced via Friedel-Crafts alkylation, while the fluoro and methoxy groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and selectivity.
Continuous Flow Reactors: Implementing continuous flow reactors to improve yield and scalability.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium fluoride (KF).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with two tert-butyl groups.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a tert-butyl group and an indole moiety.
3,3’,5,5’-Tetra-tert-butyl-4,4’-biphenyldiol: A biphenyl derivative with four tert-butyl groups and two hydroxyl groups.
Uniqueness
3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol is unique due to the specific combination of substituents on the biphenyl core. The presence of the tert-butyl, fluoro, and methoxy groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H19FO2 |
|---|---|
Molecular Weight |
274.33 g/mol |
IUPAC Name |
2-tert-butyl-4-(5-fluoro-2-methoxyphenyl)phenol |
InChI |
InChI=1S/C17H19FO2/c1-17(2,3)14-9-11(5-7-15(14)19)13-10-12(18)6-8-16(13)20-4/h5-10,19H,1-4H3 |
InChI Key |
XMWSXUUPGMQFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)F)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118218.png)

![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(4-(ethylsulfonyl)benzamide)](/img/structure/B14118242.png)

![1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B14118258.png)
![2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B14118263.png)
![3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14118277.png)
![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118292.png)
![9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole](/img/structure/B14118293.png)




![benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate](/img/structure/B14118311.png)
